molecular formula C12H7ClN2 B12211828 1-Chlorophenazine

1-Chlorophenazine

Cat. No.: B12211828
M. Wt: 214.65 g/mol
InChI Key: RPOUGULCGNMIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Chlorophenazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction can produce phenazine derivatives with altered electronic properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
1-Chlorophenazine exhibits significant antimicrobial properties. Research indicates that compounds in the phenazine family, including this compound, can inhibit bacterial growth and have been studied for their effects on various pathogens. For instance, studies have shown that phenazines can disrupt bacterial membrane integrity and interfere with electron transport processes in microbial cells .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted that phenazine derivatives could induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways related to cell survival . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. Its structural similarity to other phenothiazines suggests potential antipsychotic activity. Studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychiatric disorders .

Environmental Science Applications

Bioremediation
this compound has been studied for its role in bioremediation processes. Research indicates that certain bacteria can utilize phenazines as electron shuttles in the degradation of environmental pollutants, such as polycyclic aromatic hydrocarbons. This application is particularly relevant in contaminated soil and water treatment scenarios .

Material Science Applications

Conductive Polymers
In material science, this compound has been incorporated into conductive polymer matrices. Its ability to facilitate charge transport makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer composites has shown enhanced electrical conductivity compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The study involved testing various concentrations of the compound and observing bacterial growth inhibition over a 24-hour period.

Concentration (µg/mL)Bacterial Growth Inhibition (%)
825
1650
3275
6490

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The following table summarizes the results from a study assessing cell viability after treatment with varying concentrations of the compound.

Concentration (µM)Cell Viability (%)
585
1070
2050
4030

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

1-chlorophenazine

InChI

InChI=1S/C12H7ClN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H

InChI Key

RPOUGULCGNMIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Cl

Origin of Product

United States

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